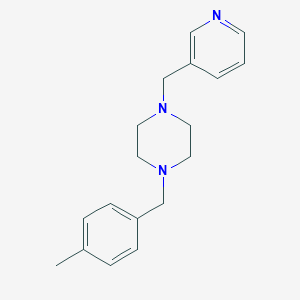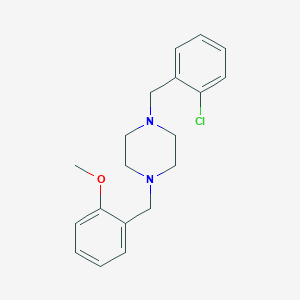![molecular formula C28H23N3O2S B442450 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B442450.png)
7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazolopyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to purine, which is a key component of DNA and RNA.
作用機序
The mechanism of action of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties
特性
分子式 |
C28H23N3O2S |
|---|---|
分子量 |
465.6g/mol |
IUPAC名 |
(2E)-7-methyl-2-[(3-methylphenyl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H23N3O2S/c1-18-10-9-11-20(16-18)17-23-27(33)31-25(21-12-5-3-6-13-21)24(19(2)29-28(31)34-23)26(32)30-22-14-7-4-8-15-22/h3-17,25H,1-2H3,(H,30,32)/b23-17+ |
InChIキー |
PHELKAPRLUZQLO-HAVVHWLPSA-N |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442368.png)

![1-(Furan-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442370.png)


![1-(2,4-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442376.png)

![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442378.png)


![10-hexanoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442386.png)
![1-(2-Chlorobenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B442388.png)
![3-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE](/img/structure/B442390.png)
